N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound features a benzothiazole ring, a phenyl group, and a pyridinylmethyl group, making it a complex molecule with diverse chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the p53 protein , a crucial regulator of cell cycle and apoptosis . The compound’s interaction with p53 leads to its activation, which in turn regulates the equilibrium between rapid cell proliferation and apoptosis .
Mode of Action
The compound interacts with its target, the p53 protein, leading to its activation . This activation results in changes in the levels of key mitochondrial proteins such as Bcl-2 and Bax . The balance in levels of these proteins is altered, which results in apoptosis by accelerating the expression of caspases .
Biochemical Pathways
The compound affects the mitochondrial-dependent pathways . The activation of p53 leads to changes in the levels of key mitochondrial proteins, altering the balance between them . This imbalance results in apoptosis, a form of programmed cell death, by accelerating the expression of caspases .
Result of Action
The compound exhibits anti-cancer activity against various cancer cell lines . It induces G2/M cell cycle arrest and apoptosis in treated cells . The compound can be considered as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with methoxybenzoic acid under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with phenylacetic acid and pyridine-2-carboxaldehyde in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Alkylated derivatives
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide: Shares the benzothiazole core but differs in the substituent groups, leading to different chemical properties and applications.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide: Contains a similar benzothiazole structure but with a chlorine substituent, affecting its reactivity and biological activity.
Uniqueness
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-28-19-11-12-20-21(15-19)29-23(25-20)26(16-18-9-5-6-14-24-18)22(27)13-10-17-7-3-2-4-8-17/h2-9,11-12,14-15H,10,13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADDPMMSSZVHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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